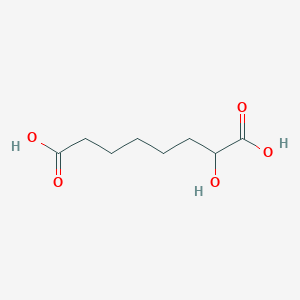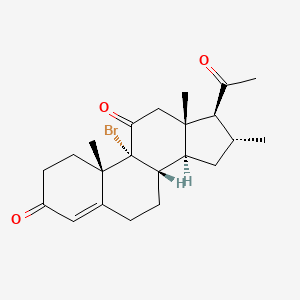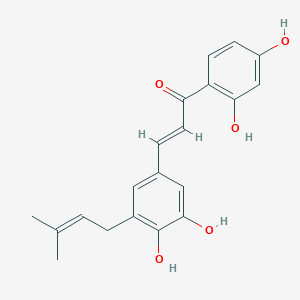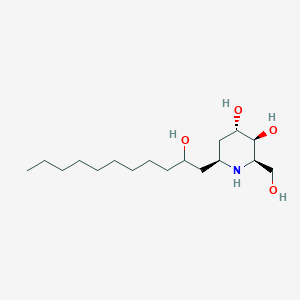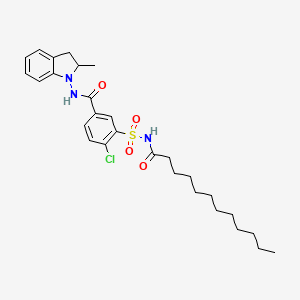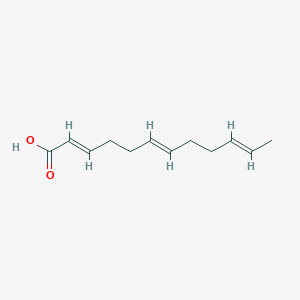
Dodeca-2,6,10-trienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodeca-2,6,10-trienoic acid is a dodecatrienoic acid and an alpha,beta-unsaturated monocarboxylic acid.
Wissenschaftliche Forschungsanwendungen
Alkamides and Plant Chemistry
Dodeca-2,6,10-trienoic acid, often studied in the form of its derivatives such as alkylamides, plays a significant role in plant chemistry. Research on Echinacea purpurea roots identified various alkylamides including dodeca-2E,4E,8Z-trienoic acid isobutylamide, underscoring the chemical complexity of plant extracts. These compounds are important for understanding the plant's biochemistry and potential therapeutic applications (Bauer, Remiger, & Wagner, 1988).
Extraction and Purification Techniques
High-speed countercurrent chromatography (HSCCC) has been effectively used for separating alkylamides, including dodeca-2E,4E,8Z-trienoic acid isobutylamide, from Echinacea angustifolia roots. This highlights advances in extraction and purification techniques essential for research and development in natural product chemistry (Lopes-Lutz, Mudge, Ippolito, Brown, & Schieber, 2011).
Pharmacokinetics and Tissue Distribution
Studies have explored the pharmacokinetics and tissue distribution of dodeca-2E,4E,8E,10E/Z-tetraenoic acid isobutylamides in rats. This research is crucial for understanding how these compounds are metabolized and distributed in living organisms, providing insights that could guide their therapeutic use (Woelkart, Frye, Derendorf, Bauer, & Butterweck, 2009).
Biochemical Signaling and Interactions
The compound's role in biochemical signaling has been studied in various contexts. For example, research on algal pheromone biosynthesis involving similar trienoic acids offers insights into biochemical signaling pathways in both marine and terrestrial organisms (Neumann & Boland, 1990).
Antimicrobial Activity
Farnesoic acid derivatives, structurally related to dodeca-2,6,10-trienoic acid, have been evaluated for their antimicrobial activities. This research contributes to the understanding of the potential applications of these compounds in controlling pathogenic microorganisms (Kim & Oh, 2002).
Eigenschaften
Molekularformel |
C12H18O2 |
|---|---|
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
(2E,6E,10E)-dodeca-2,6,10-trienoic acid |
InChI |
InChI=1S/C12H18O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,13,14)/b3-2+,7-6+,11-10+ |
InChI-Schlüssel |
RDTZLVAIDUPJHK-DJWHJZFYSA-N |
Isomerische SMILES |
C/C=C/CC/C=C/CC/C=C/C(=O)O |
Kanonische SMILES |
CC=CCCC=CCCC=CC(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



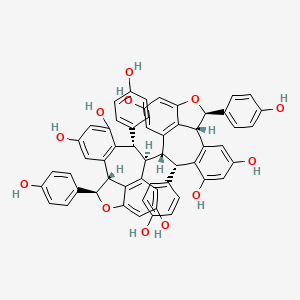


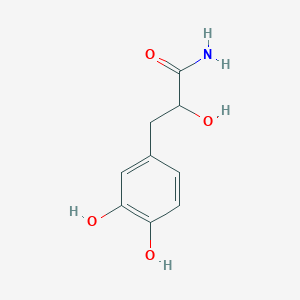

![2-[[[2-(1-Hydroxybutan-2-ylamino)-9-propan-2-yl-6-purinyl]amino]methyl]phenol](/img/structure/B1249779.png)


